molecular formula C37H54N2O3 B11463167 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](4-methylphenyl)amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](4-methylphenyl)amino}cyclohexanecarboxamide

Cat. No.: B11463167
M. Wt: 574.8 g/mol
InChI Key: PTVXSNHUWWBECR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps. One common method includes the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by further reactions to introduce the cyclohexyl and carboxamide groups . The reaction conditions typically involve the use of catalysts such as sodium methylate or potassium hydroxide, with controlled temperatures and reaction times to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of high-purity reagents and advanced purification techniques, such as crystallization and filtration, are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, which can further undergo additional chemical transformations to yield a variety of derivatives .

Scientific Research Applications

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and biological molecules. The phenolic hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structural features, which provide a balance of hydrophobic and hydrophilic properties, making it highly effective in various applications. Its ability to stabilize polymers without causing discoloration is a significant advantage over other antioxidants .

Properties

Molecular Formula

C37H54N2O3

Molecular Weight

574.8 g/mol

IUPAC Name

N-cyclohexyl-1-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-methylanilino]cyclohexane-1-carboxamide

InChI

InChI=1S/C37H54N2O3/c1-26-16-19-29(20-17-26)39(37(22-12-9-13-23-37)34(42)38-28-14-10-8-11-15-28)32(40)21-18-27-24-30(35(2,3)4)33(41)31(25-27)36(5,6)7/h16-17,19-20,24-25,28,41H,8-15,18,21-23H2,1-7H3,(H,38,42)

InChI Key

PTVXSNHUWWBECR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3(CCCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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